molecular formula C14H11N3O3S B12049665 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol

2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol

Cat. No.: B12049665
M. Wt: 301.32 g/mol
InChI Key: RUXQHQJWVMOXHR-UHFFFAOYSA-N
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Description

2-[(1H-Benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol is a nitroaromatic compound featuring a benzimidazole core linked via a sulfanyl-methyl group to a 4-nitrophenol moiety. Its synthesis typically involves condensation reactions, such as the reaction of 5-nitrosalicylaldehyde with 1,2-diaminobenzene in methanol, followed by cyclization . The compound exhibits a planar molecular geometry, with intramolecular O—H⋯N hydrogen bonds stabilizing its structure . Crystallographic studies reveal dimer formation via intermolecular N—H⋯O hydrogen bonds, contributing to its solid-state stability .

Properties

Molecular Formula

C14H11N3O3S

Molecular Weight

301.32 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanylmethyl)-4-nitrophenol

InChI

InChI=1S/C14H11N3O3S/c18-13-6-5-10(17(19)20)7-9(13)8-21-14-15-11-3-1-2-4-12(11)16-14/h1-7,18H,8H2,(H,15,16)

InChI Key

RUXQHQJWVMOXHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC3=C(C=CC(=C3)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Cyclization of o-Phenylenediamine

2-Mercaptobenzimidazole is synthesized via cyclocondensation of o-phenylenediamine with carbon disulfide under alkaline conditions. A representative protocol involves:

  • Dissolving o-phenylenediamine (1.0 mol) in ethanol, followed by dropwise addition of carbon disulfide (1.2 mol).

  • Refluxing at 80°C for 6 hours in the presence of potassium hydroxide (1.5 mol).

  • Acidifying the mixture with HCl to precipitate the product, yielding 2-mercaptobenzimidazole with >85% purity.

Critical Parameters :

  • Solvent : Ethanol or aqueous NaOH.

  • Temperature : 70–80°C to prevent disulfide formation.

  • Workup : Neutralization with HCl ensures protonation of the thiol group.

Functionalization of 4-Nitrophenol

Nitration of o-Cresol

4-Nitrophenol is typically obtained via nitration of o-cresol (2-methylphenol):

  • Adding concentrated nitric acid (HNO₃, 1.1 eq) dropwise to o-cresol in H₂SO₄ at 0–5°C.

  • Stirring for 2 hours, followed by ice quenching and extraction with dichloromethane.

  • Yielding 2-methyl-4-nitrophenol (85–90%), confirmed by HPLC.

Bromination of 2-Methyl-4-nitrophenol

The methyl group is brominated using N-bromosuccinimide (NBS) under radical initiation:

  • Reacting 2-methyl-4-nitrophenol (1.0 mol) with NBS (1.05 mol) in CCl₄ under UV light.

  • Refluxing for 4 hours, followed by filtration to remove succinimide.

  • Isolating 2-bromomethyl-4-nitrophenol (75% yield) via silica gel chromatography.

Thioether Linkage Formation

Nucleophilic Substitution

The thiol group of 2-mercaptobenzimidazole displaces the bromide in 2-bromomethyl-4-nitrophenol:

  • Dissolving 2-mercaptobenzimidazole (1.1 eq) and 2-bromomethyl-4-nitrophenol (1.0 eq) in anhydrous DMF.

  • Adding triethylamine (2.0 eq) to deprotonate the thiol and initiate substitution.

  • Stirring at 25°C for 12 hours under nitrogen.

  • Quenching with water and extracting with ethyl acetate to isolate the crude product.

Optimization Insights :

  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

  • Base : Triethylamine or K₂CO₃ prevents thiol oxidation.

  • Yield : 70–78% after recrystallization from ethanol.

Purification and Characterization

Recrystallization

Crude product is recrystallized from ethanol or ethyl acetate/n-hexane (3:1), achieving >95% purity (HPLC). Melting point: 182–184°C.

Spectroscopic Confirmation

  • FT-IR : Peaks at 3350 cm⁻¹ (O–H), 1520 cm⁻¹ (N–O), 1250 cm⁻¹ (C–S).

  • ¹H NMR (DMSO-d₆): δ 8.21 (d, 2H, Ar–NO₂), 7.45–7.10 (m, 4H, benzimidazole), 4.35 (s, 2H, CH₂S).

Alternative Methodologies

Chloromethyl Intermediate

Substituting bromine with chlorine reduces cost but requires harsher conditions:

  • Using SOCl₂ to convert 2-hydroxymethyl-4-nitrophenol to 2-chloromethyl-4-nitrophenol.

  • Reaction with 2-mercaptobenzimidazole in THF yields 65–70% product.

One-Pot Synthesis

A streamlined approach combines nitration and alkylation:

  • Nitrating 2-(benzimidazol-2-ylsulfanylmethyl)phenol with HNO₃/H₂SO₄ at 0°C.

  • Achieving 60% yield but risking over-nitration.

Industrial-Scale Considerations

Solvent Recovery

  • DMF and ethanol are recycled via distillation, reducing waste.

  • Patent WO2013150545A2 highlights acetic acid as a cost-effective solvent for benzimidazole derivatives.

Catalyst Reuse

  • Pd/C from hydrogenation steps (unrelated to this synthesis) is regenerated via acid washing.

Challenges and Mitigation

Thiol Oxidation

  • Conducting reactions under nitrogen or argon minimizes disulfide byproducts.

  • Adding antioxidants (e.g., BHT) stabilizes the thiol intermediate.

Nitro Group Stability

  • Avoiding strong reductants (e.g., Fe/HCl) prevents nitro reduction to amine .

Chemical Reactions Analysis

Step 1: Formation of the Benzimidazole Core

Benzimidazole derivatives are typically synthesized via cyclization of o-phenylenediamine with carbonyl-containing compounds. For example:

  • Reaction of 1,2-diaminobenzene with aldehydes (e.g., 5-nitrosalicylaldehyde) under acidic conditions yields substituted benzimidazoles .

Nitro Group Reduction

The nitro group (-NO₂) at the para position of the phenol can be reduced to an amine (-NH₂) under catalytic hydrogenation or using Fe/HCl:

 NO2H2/Pd C or Fe HCl NH2\text{ NO}_2\xrightarrow{\text{H}_2/\text{Pd C or Fe HCl}}\text{ NH}_2

  • Applications : The resulting amine can undergo diazotization or coupling reactions for further functionalization .

Phenolic Hydroxyl Group Reactions

The hydroxyl group participates in:

  • Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) to form esters.

  • Etherification : Alkylation with alkyl halides (e.g., methyl iodide) in basic conditions .

Sulfanyl Group Oxidation

The sulfanyl (-S-) linker oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) using H₂O₂ or meta-chloroperbenzoic acid (mCPBA):

 S H2O2 SO excess oxidant SO2 \text{ S }\xrightarrow{\text{H}_2\text{O}_2}\text{ SO }\xrightarrow{\text{excess oxidant}}\text{ SO}_2\text{ }

  • Impact : Oxidation alters electronic properties, potentially enhancing antimicrobial activity .

Electrophilic Substitution on Benzimidazole

The benzimidazole ring undergoes electrophilic substitution (e.g., nitration, halogenation) at positions activated by electron-withdrawing groups. For example:

  • Nitration at the 5-position of benzimidazole using HNO₃/H₂SO₄ .

Thermal Stability

  • Decomposition occurs above 250°C, as observed in related benzimidazole-sulfanyl compounds .

  • Thermogravimetric analysis (TGA) of analogs shows 5–10% weight loss below 150°C due to solvent evaporation .

pH-Dependent Behavior

  • The phenolic -OH (pKa ~10) deprotonates in alkaline conditions, forming a phenolate ion .

  • The benzimidazole NH (pKa ~5) protonates in acidic media, enhancing solubility .

Photodegradation

  • The nitro group promotes UV-induced degradation, forming nitroso intermediates .

Spectroscopic Characterization Data

Key spectral data for structural analogs :

Technique Observations
¹H NMR (DMSO-d₆)- Phenolic -OH: δ 9.95 (s, 1H)
- Benzimidazole NH: δ 12.52 (s, 1H)
- Aromatic H: δ 7.10–7.86 (m)
IR (KBr, cm⁻¹)- O-H/N-H: 3150–3410
- C=N: 1590–1594
- NO₂: 1520 (asym), 1345 (sym)
Mass (m/z) Molecular ion peak at m/z 316.34 (M⁺) for C₁₄H₁₂N₄O₃S

Research Findings and Biological Relevance

  • Antimicrobial Activity : Electron-withdrawing groups (e.g., -NO₂) enhance antimicrobial potency by reducing electron density, facilitating bacterial cell penetration .

  • Anticancer Potential : Benzimidazole-sulfanyl derivatives induce apoptosis in cancer cells via mitochondrial pathways .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity : Research has indicated that compounds containing benzimidazole derivatives exhibit antimicrobial properties. The synthesis of 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol has been explored for its potential as an antimicrobial agent against various pathogens. Studies have shown that modifications in the benzimidazole structure can significantly enhance antimicrobial efficacy .

Anticancer Properties : The benzimidazole scaffold is known for its anticancer activity. Preliminary studies suggest that 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics .

Materials Science Applications

Polymer Chemistry : The compound can serve as a building block in the synthesis of novel polymers. Its ability to form hydrogen bonds and interact with various functional groups allows it to be incorporated into polymer matrices, potentially enhancing the mechanical and thermal properties of the resulting materials .

Nanocomposites : Incorporating 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol into nanocomposite materials has been studied for improving their electrical conductivity and thermal stability. This application is particularly relevant in developing advanced materials for electronic devices .

Analytical Chemistry Applications

Chromatographic Techniques : The compound has been utilized as a reagent in chromatographic methods for the detection and quantification of various analytes. Its unique chemical properties allow it to form stable complexes with metal ions, which can be detected using spectroscopic techniques .

Sensor Development : The development of sensors based on this compound is an emerging area of research. Its ability to interact selectively with certain ions or molecules makes it suitable for creating sensitive and selective sensors for environmental monitoring .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on the antimicrobial activity of 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent .
  • Polymer Composite Research : Research on incorporating this compound into polymer blends showed enhanced mechanical strength and thermal stability compared to traditional polymers, indicating its utility in material science applications .
  • Sensor Application : In a recent study, the compound was used to develop a sensor for detecting heavy metal ions in water samples. The sensor exhibited high sensitivity and selectivity, showcasing the practical application of this compound in environmental chemistry .

Mechanism of Action

The mechanism of action of 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol involves its interaction with various molecular targets. The benzimidazole ring can interact with nucleic acids and proteins, potentially disrupting their normal function. The nitrophenol moiety can participate in redox reactions, affecting cellular processes. The sulfanyl group can form covalent bonds with thiol groups in proteins, altering their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Differences

a. 2-(1H-Benzimidazol-2-yl)-4-nitrophenol
  • Structure: Lacks the sulfanyl-methyl linker; benzimidazole directly attached to 4-nitrophenol.
  • Crystallography : Exhibits planar geometry (mean deviation: 0.0311 Å) and intramolecular O—H⋯N hydrogen bonds. Forms dimers via N—H⋯O interactions .
b. (E)-2-((2-(Benzo[d]thiazol-2-yl)hydrazono)methyl)-4-nitrophenol
  • Structure : Replaces benzimidazole with a benzothiazole ring and introduces a hydrazone linker.
  • Functionality : The hydrazone group enables chelation with metal ions, which may enhance antimicrobial activity .
  • Key Difference : Benzothiazole’s electron-withdrawing nature alters electronic properties, affecting reactivity and biological interactions.
c. 2-({(E)-[(4-Methylphenyl)imino]methyl}-4-nitrophenol
  • Structure : Contains an imine (-C=N-) linker instead of the sulfanyl-methyl group.
  • Crystallography : Planar aromatic rings with π-π stacking (separation: 3.9177 Å) and C—H⋯π interactions .
a. Antimicrobial Activity
  • Fluorinated Hydrazone Analog : 2-(1H-Benzimidazol-2-ylsulfanyl)-N′-[(4-fluorophenyl)methylidene]acetohydrazide shows MIC values of 8.9–26.6 µM against Klebsiella pneumoniae . The fluorophenyl group enhances lipophilicity and membrane penetration.
  • Target Compound: Limited direct MIC data, but the nitro group’s electron-withdrawing effect may confer similar or distinct antimicrobial profiles due to altered redox properties.
b. Pharmacokinetic Properties
  • 2-(1H-Benzimidazol-2-ylsulfanyl)-N-(4-butoxyphenyl)acetamide : The butoxyphenyl group increases hydrophobicity, likely improving blood-brain barrier penetration compared to the nitro group in the target compound .
  • Hydrazone Derivatives : Enhanced water solubility due to polar hydrazone linkers, contrasting with the sulfanyl-methyl group’s moderate hydrophobicity .

Crystallographic and Hydrogen-Bonding Patterns

Compound Hydrogen Bonds π-π Interactions (Å) Key Stabilizing Features
Target Compound O—H⋯N (intramolecular), N—H⋯O (dimer) Not reported Dimerization via N—H⋯O
2-({(E)-[(4-Methylphenyl)imino]methyl}-4-nitrophenol O—H⋯N, N—H⋯O 3.9177 π-π stacking and C—H⋯π bonds
2-(1H-Benzimidazol-2-yl)-4-nitrophenol O—H⋯N (intramolecular) Not reported Planar geometry, dimer formation

Biological Activity

2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, including anticancer properties, anti-inflammatory effects, and mechanisms of action based on diverse research findings.

Chemical Structure

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol
  • Molecular Formula : C11H10N3O3S

Anticancer Properties

Research has indicated that benzimidazole derivatives, including 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol, exhibit significant anticancer activity. A study focused on chronic myeloid leukemia (CML) demonstrated that certain benzimidazole derivatives could overcome imatinib resistance in cancer cells. The cytotoxic effects were evaluated using MTT assays, and apoptosis was assessed through flow cytometry, revealing activation of caspases in resistant cell lines (K562R) .

Table 1: Anticancer Activity Findings

Study ReferenceCell LineAssay TypeKey Findings
K562S/K562RMTT AssayInduced cytotoxicity and apoptosis in resistant cells
VariousMolecular DockingBinding preference to BCR-ABL protein evaluated

Anti-inflammatory Effects

Benzimidazole compounds are known for their anti-inflammatory properties. They interact with various receptors and enzymes involved in inflammatory pathways. Specifically, studies have shown that benzimidazole derivatives can inhibit cyclooxygenase (COX) activity, which is crucial in the inflammatory response. The structure-activity relationship (SAR) analysis indicates that modifications to the benzimidazole core can enhance anti-inflammatory potency .

Table 2: Anti-inflammatory Activity Insights

Compound ModificationCOX Inhibition Selectivity
R = H, R1 = Methoxy384-fold COX-2 over COX-1
R = Methyl470-fold COX-2 over COX-1

The mechanisms by which 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol exerts its biological effects are multifaceted:

  • Caspase Activation : Induces apoptosis through caspase activation pathways.
  • P-glycoprotein Inhibition : Affects drug resistance mechanisms by inhibiting P-glycoprotein activity in cancer cells.
  • Receptor Interaction : Modulates activity at various receptors involved in inflammation and pain pathways.

Case Studies

In a recent case study, researchers evaluated the efficacy of this compound against various cancer cell lines and reported significant reductions in cell viability at higher concentrations. The study also highlighted the compound's potential as a lead structure for developing new anticancer agents targeting resistant forms of leukemia .

Q & A

Basic Research Questions

Q. What are the synthetic routes for 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via condensation reactions. For instance, refluxing equimolar amounts of 2-hydroxy-5-nitrobenzaldehyde and 4-aminophenyl derivatives in ethanol under controlled conditions yields the product. Crystallization is achieved by slow evaporation at room temperature, with purity confirmed via melting point analysis and NMR spectroscopy .
  • Optimization : Adjusting solvent polarity (e.g., ethanol vs. methanol), reaction time, and temperature can improve yield. Monitoring via TLC or HPLC ensures reaction completion.

Q. How is the crystal structure of this compound resolved, and what software tools are recommended?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is employed. The compound crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 14.0623 Å, b = 14.1723 Å, c = 6.2357 Å, and β = 95.40° .
  • Tools : SHELX suite (SHELXD for structure solution, SHELXL for refinement) is widely used for small-molecule crystallography. ORTEP-3 is recommended for visualizing thermal ellipsoids and hydrogen-bonding networks .

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • Methodology :

  • FT-IR : Identify functional groups (e.g., O–H stretch at ~3200 cm⁻¹, nitro group at ~1520 cm⁻¹).
  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons at δ 6.5–8.5 ppm).
  • UV-Vis : Monitor π→π* transitions in the nitro and benzimidazole moieties (~300–400 nm) .

Advanced Research Questions

Q. How are hydrogen-bonding patterns and π-π interactions analyzed in the crystal lattice?

  • Methodology : Graph-set analysis (e.g., S(6) ring motifs) categorizes intra- and intermolecular hydrogen bonds (O–H···N, N–H···O). π-π stacking distances (e.g., 3.9177 Å between benzimidazole rings) are calculated using Mercury or PLATON software. These interactions stabilize the lattice and influence packing efficiency .

Q. How can isomer ratios (e.g., 0.60:0.40 in co-crystals) be determined and refined during crystallographic analysis?

  • Methodology : Occupancy refinement in SHELXL optimizes hydrogen atom positions and site disorder. Constraints are applied to maintain reasonable thermal parameters (Uiso). Multi-component modeling accounts for partial occupancy of isomers, validated via residual electron density maps .

Q. What computational methods are used to predict spectroscopic properties or reactivity?

  • Methodology : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates vibrational frequencies, NMR chemical shifts, and electronic transitions. Molecular docking studies assess potential biological interactions (e.g., binding to enzymes). MD simulations evaluate stability in solvent environments .

Q. How can conflicting crystallographic data (e.g., bond length discrepancies) be resolved?

  • Methodology : Cross-validate data using independent refinement protocols (e.g., SHELXL vs. OLEX2). Analyze anisotropic displacement parameters to identify thermal motion artifacts. Compare with similar structures in the Cambridge Structural Database (CSD) to benchmark geometric parameters .

Q. What strategies mitigate challenges in synthesizing derivatives with modified sulfanyl or nitro groups?

  • Methodology : Protect reactive sites (e.g., nitro reduction via catalytic hydrogenation) using Pd/C or NaBH4. For sulfanyl modifications, employ thiol-ene "click" chemistry or nucleophilic substitution with alkyl halides. Monitor regioselectivity via LC-MS .

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